Methyl 4-hydroxybutanoate is a compound of interest in the field of antibacterial research, particularly for its potential applications against drug-resistant strains of bacteria. The compound and its derivatives have been studied for their inhibitory effects on the menaquinone (MK) biosynthesis pathway in bacteria, which is crucial for their energy metabolism and survival. This pathway involves the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which has been identified as a target for the development of new antibacterial agents.
The mechanism of action of methyl 4-hydroxybutanoate derivatives involves the inhibition of the MenB enzyme. Studies have shown that 4-oxo-4-phenyl-but-2-enoates can inhibit MenB by forming an adduct with coenzyme A (CoA). This interaction is facilitated by the compound's ability to bind to the MenB oxyanion hole, a conserved structural motif in the crotonase superfamily of enzymes. The formation of the CoA adduct is a critical step in the inhibition process, as it prevents MenB from participating in the MK biosynthesis pathway, thereby hindering bacterial respiration and growth1 2.
One of the most significant applications of methyl 4-hydroxybutanoate derivatives is their activity against methicillin-resistant Staphylococcus aureus (MRSA). Compounds such as methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate have shown minimum inhibitory concentration (MIC) values as low as 0.35-0.75 µg/mL against both drug-sensitive and resistant strains of S. aureus. In vivo studies using mouse models of MRSA infection have demonstrated that these compounds can increase survival and decrease bacterial load, validating MenB as a target for anti-MRSA drug development1.
The derivatives of methyl 4-hydroxybutanoate have also been explored for their potential against Mycobacterium tuberculosis. The CoA adducts of 4-oxo-4-phenylbut-2-enoates have shown MICs of 0.6 and 1.5 µg/ml against replicating and nonreplicating M. tuberculosis, respectively. The proposed mechanism involves the penetration of the methyl ester into the bacterial cell, followed by hydrolysis and reaction with CoA to generate the active antibacterial agent. This suggests that these compounds could serve as a foundation for novel MenB inhibitors and offer a general approach to developing potent inhibitors of acyl-CoA binding enzymes2.
The research on methyl 4-hydroxybutanoate derivatives extends beyond specific bacterial strains and suggests a broader application in the development of new antibacterial agents. By targeting the MK biosynthesis pathway, which is essential for bacterial respiration, these compounds offer a promising strategy for combating various drug-resistant bacterial infections. The ability to inhibit a conserved enzyme like MenB could lead to the development of broad-spectrum antibacterial drugs.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5